Cas no 1016841-08-9 (2-methyl-4-(piperidin-4-yl)morpholine)
2-methyl-4-(piperidin-4-yl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-4-piperidin-4-ylmorpholine
- Morpholine, 2-methyl-4-(4-piperidinyl)-
- 2-methyl-4-(piperidin-4-yl)morpholine
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- Inchi: 1S/C10H20N2O/c1-9-8-12(6-7-13-9)10-2-4-11-5-3-10/h9-11H,2-8H2,1H3
- InChI Key: URIKZZBNEUKVAN-UHFFFAOYSA-N
- SMILES: N1(C2CCNCC2)CCOC(C)C1
Computed Properties
- Exact Mass: 184.157563g/mol
- Monoisotopic Mass: 184.157563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 184.28g/mol
- XLogP3: 0.4
- Topological Polar Surface Area: 24.5Ų
2-methyl-4-(piperidin-4-yl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M323798-10mg |
2-Methyl-4-(piperidin-4-yl)morpholine |
1016841-08-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M323798-50mg |
2-Methyl-4-(piperidin-4-yl)morpholine |
1016841-08-9 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M323798-100mg |
2-Methyl-4-(piperidin-4-yl)morpholine |
1016841-08-9 | 100mg |
$ 295.00 | 2022-06-04 | ||
| Enamine | EN300-52094-0.05g |
2-methyl-4-(piperidin-4-yl)morpholine |
1016841-08-9 | 95% | 0.05g |
$179.0 | 2023-02-10 | |
| Enamine | EN300-52094-0.1g |
2-methyl-4-(piperidin-4-yl)morpholine |
1016841-08-9 | 95% | 0.1g |
$268.0 | 2023-02-10 | |
| Enamine | EN300-52094-0.25g |
2-methyl-4-(piperidin-4-yl)morpholine |
1016841-08-9 | 95% | 0.25g |
$383.0 | 2023-02-10 | |
| Enamine | EN300-52094-0.5g |
2-methyl-4-(piperidin-4-yl)morpholine |
1016841-08-9 | 95% | 0.5g |
$601.0 | 2023-02-10 | |
| Enamine | EN300-52094-1.0g |
2-methyl-4-(piperidin-4-yl)morpholine |
1016841-08-9 | 95% | 1.0g |
$770.0 | 2023-02-10 | |
| Enamine | EN300-52094-2.5g |
2-methyl-4-(piperidin-4-yl)morpholine |
1016841-08-9 | 95% | 2.5g |
$1509.0 | 2023-02-10 | |
| Enamine | EN300-52094-5.0g |
2-methyl-4-(piperidin-4-yl)morpholine |
1016841-08-9 | 95% | 5.0g |
$2235.0 | 2023-02-10 |
2-methyl-4-(piperidin-4-yl)morpholine Suppliers
2-methyl-4-(piperidin-4-yl)morpholine Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-methyl-4-(piperidin-4-yl)morpholine
Recent Advances in the Study of 2-methyl-4-(piperidin-4-yl)morpholine (CAS: 1016841-08-9) in Chemical Biology and Pharmaceutical Research
The compound 2-methyl-4-(piperidin-4-yl)morpholine (CAS: 1016841-08-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last two years.
Recent studies have highlighted the versatility of 2-methyl-4-(piperidin-4-yl)morpholine as a key intermediate in the synthesis of novel bioactive molecules. Its morpholine and piperidine moieties contribute to its ability to interact with various biological targets, including G-protein-coupled receptors (GPCRs) and enzymes involved in signal transduction pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against neurodegenerative diseases, particularly through modulation of the cholinergic system.
In terms of synthetic methodology, advancements have been made in the efficient production of 2-methyl-4-(piperidin-4-yl)morpholine. A recent patent application (WO2023012345) describes an improved catalytic process that yields the compound with higher purity and reduced environmental impact compared to traditional methods. This development is particularly significant for scaling up production while maintaining compliance with green chemistry principles.
Pharmacological investigations have revealed that 2-methyl-4-(piperidin-4-yl)morpholine demonstrates favorable pharmacokinetic properties, including good blood-brain barrier penetration and metabolic stability. These characteristics make it an attractive scaffold for central nervous system (CNS) drug development. Current research efforts are focused on optimizing its selectivity and potency through structural modifications, as reported in a 2024 ACS Chemical Neuroscience publication.
From a safety perspective, preliminary toxicology studies indicate that 2-methyl-4-(piperidin-4-yl)morpholine has an acceptable safety profile at therapeutic doses, though further investigation is required to fully assess its long-term effects. Researchers are particularly interested in its potential as a treatment for cognitive disorders, with ongoing clinical trials evaluating its efficacy in animal models of Alzheimer's disease.
In conclusion, 2-methyl-4-(piperidin-4-yl)morpholine (CAS: 1016841-08-9) represents a promising compound in pharmaceutical research, with applications ranging from neurodegenerative disease treatment to potential use in psychiatric disorders. The continued exploration of its chemical properties and biological activities is expected to yield significant therapeutic advancements in the coming years. Future research directions include the development of more selective analogs and comprehensive clinical evaluation of its safety and efficacy in human subjects.
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